Fluorescent probe for nonpolar cavities in proteins. Used to detect Aβ fibre (Kd = ~80 nM); exhibits distinct fluorescent profiles for fibres and oligomers. Fluoresces in hydrophobic environments, negligible fluorescence in water solutions. Excitationemission λ ~ 355520 nm at pH 7.4.
4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt
CAS No.: 65664-81-5
Cat. No.: VC0005168
Molecular Formula: C32H22K2N2O6S2
Molecular Weight: 672.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65664-81-5 |
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Molecular Formula | C32H22K2N2O6S2 |
Molecular Weight | 672.9 g/mol |
IUPAC Name | dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate |
Standard InChI | InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Standard InChI Key | VWLWTJHKQHRTNC-UHFFFAOYSA-L |
SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+] |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Bis-ANS belongs to the class of anilinonaphthalene sulfonates, featuring two naphthyl rings linked by a binaphthyl core, each substituted with an anilino group and sulfonic acid moieties. The dipotassium salt form enhances its solubility in aqueous solutions (5 mg/mL in PBS at pH 7.2) . Key physicochemical properties include:
Table 1: Structural and Physical Properties of Bis-ANS
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 672.85 g/mol |
CAS Number | 65664-81-5 |
Solubility | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), ethanol (slight) |
Fluorescence Profile | Excitation: 355–390 nm; Emission: 484–523 nm (environment-dependent) |
Storage Conditions | -20°C, protected from light |
The compound’s fluorescence is highly environment-sensitive: it exhibits negligible emission in aqueous solutions but undergoes a blue shift (to ~484 nm) and intensity increase upon binding hydrophobic protein regions . This property underpins its utility in monitoring protein folding and aggregation.
Synthesis and Industrial Production
Bis-ANS is synthesized via sulfonation of 4,4'-dianilino-1,1'-binaphthyl, followed by neutralization with potassium hydroxide. Industrial production emphasizes purity control, with HPLC-grade batches achieving ≥97% purity . Key synthetic steps include:
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Sulfonation: Introduction of sulfonic acid groups at the 5,5' positions of the binaphthyl core.
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Salt Formation: Reaction with potassium hydroxide to yield the dipotassium salt.
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Crystallization: Isolation as a light-yellow crystalline solid .
The process requires stringent pH and temperature control to avoid side reactions, such as oxidation of the anilino groups.
Applications in Biochemical Research
Probing Protein Conformation and Aggregation
Bis-ANS is widely used to study protein folding intermediates and amyloid fibrils. For example:
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Amyloid-β (Aβ) Fibers: Bis-ANS binds Aβ fibers with a dissociation constant () of ~80 nM, distinguishing fibrillar from oligomeric states via distinct emission profiles .
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α-Crystallin Chaperone Activity: Surface plasmon resonance (SPR) studies reveal Bis-ANS binds αA-crystallin with 1:1 stoichiometry, inhibiting its chaperone function by occupying hydrophobic substrate-binding sites .
Development of a Novel Protein Assay
Datki et al. (2019) developed a Bis-ANS-based fluorescence assay for protein quantification, offering advantages over traditional methods (Bradford, BCA):
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Sensitivity: Detects 0.28–100 μg/mL protein, even in 100-fold diluted samples .
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Robustness: Tolerates chelators (EDTA), detergents (SDS), and protease inhibitors .
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Speed: Interaction kinetics complete within seconds, vs. hours for colorimetric assays .
Table 2: Comparison of Bis-ANS Assay with Conventional Methods
Parameter | Bis-ANS Assay | Bradford Assay | BCA Assay |
---|---|---|---|
Detection Range | 0.28–100 μg/mL | 1–1,500 μg/mL | 0.5–1,500 μg/mL |
Interference | Low | High (detergents) | Moderate (chelators) |
Time to Result | <5 minutes | 15–30 minutes | 30–60 minutes |
Thermodynamic and Kinetic Insights from Interaction Studies
SPR studies on αA-crystallin reveal Bis-ANS binds with higher affinity () than ATP () at 37°C . Kinetic parameters include:
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Association Rate ():
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Dissociation Rate ():
These fast kinetics enable real-time monitoring of protein-ligand interactions .
Emerging Applications and Future Directions
Recent studies highlight novel roles for Bis-ANS:
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Liquid-Liquid Phase Separation (LLPS): Modulates LLPS of TDP-43, promoting droplet formation at low concentrations (≤10 μM) but dissolving droplets at higher concentrations (≥50 μM) .
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Mechanobiology: Labels mechanically damaged neurons in brain slices, enabling study of trauma-induced membrane disruptions .
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